![molecular formula C13H12F6N2O B6362631 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95% CAS No. 1159574-25-0](/img/structure/B6362631.png)
1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%
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Overview
Description
The compound is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “3,5-Bis(trifluoromethyl)benzoyl” part suggests the presence of a benzoyl group (a type of acyl group derived from benzoic acid) with two trifluoromethyl groups attached to the benzene ring at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a piperazine ring with a benzoyl group attached, where the benzene ring of the benzoyl group has trifluoromethyl groups at the 3rd and 5th positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” would depend on the specific structure of the compound. For example, the presence of the trifluoromethyl groups and the benzoyl group could influence properties such as polarity, solubility, and reactivity .Scientific Research Applications
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and shown potent antibacterial efficacies and biofilm inhibition activities. One specific compound demonstrated superior inhibitory activities against various bacterial strains and biofilm formation, even more effective than Ciprofloxacin, indicating potential applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antifungal Activity
Investigations into 3-piperazine-bis(benzoxaborole) and its boronic acid analogue revealed significant antifungal activities against several filamentous fungi, surpassing the efficacy of the standard antibiotic amphotericin B. This study underscores the importance of the heterocyclic benzoxaborole system for the antifungal action, suggesting applications in the development of novel antifungal agents (Wieczorek et al., 2014).
Anti-inflammatory Activity
A novel set of compounds involving the addition of piperazine to bis-thiazole-5-yl and nitroimidazole units demonstrated in-vitro and in-vivo anti-inflammatory activities. Two compounds in particular showed significant membrane stabilization and protection in an in-vivo model of inflammation, indicating potential for therapeutic applications in inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).
Antioxidant and Cytotoxic Agents
Synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines resulted in compounds with notable in vitro antioxidant activity and cytotoxicity against cancer cell lines, indicating their potential as antioxidant and anticancer agents (Mistry et al., 2016).
Antibacterial and Crystal Structure Analysis
N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA) not only demonstrated antibacterial activity against E. coli, S. aureus, and B. subtilis but also provided insights into its molecular structure through crystallographic studies. This dual focus on biological activity and structural analysis contributes to understanding the compound's mechanism of action (Xu et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine is related to Li-S batteries . The compound is used in the synthesis of a triazine-based covalent organic framework , which is used in Li-S batteries .
Mode of Action
The compound interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound .
Biochemical Pathways
The compound affects the energy storage and discharge pathways in Li-S batteries . By suppressing the diffusion of polysulfides, it improves the capacity and cyclic stability of these batteries .
Result of Action
The result of the compound’s action is an improved capacity and cyclic stability of Li-S batteries . This is due to the suppression of polysulfide diffusion, which enhances the overall performance of the batteries .
Future Directions
The future directions for research and development involving “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” would depend on the specific properties and potential applications of the compound. Piperazine derivatives are a broad class of compounds with diverse uses, so there could be many potential directions for future research .
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N2O/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(22)21-3-1-20-2-4-21/h5-7,20H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHVDXLYQKPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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